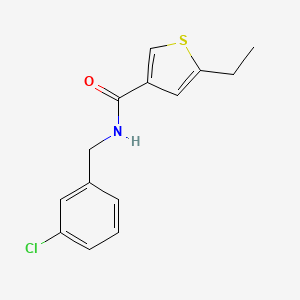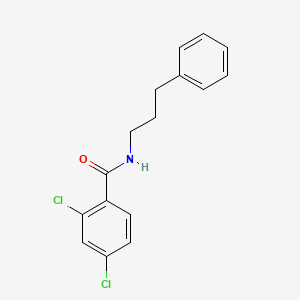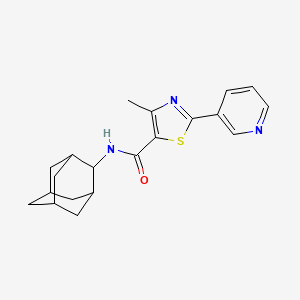
N-(3-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide
Vue d'ensemble
Description
N-(3-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as CB-13 and belongs to the class of synthetic cannabinoids. CB-13 is a potent agonist of the cannabinoid receptor type 1 (CB1) and has shown promising results in various studies related to drug discovery and development.
Mécanisme D'action
CB-13 acts as a potent agonist of the N-(3-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide receptor, which is primarily located in the central nervous system. The activation of the this compound receptor by CB-13 leads to the modulation of various physiological processes, including pain perception, appetite, and mood. CB-13 has also been shown to have an effect on the immune system, leading to the modulation of inflammation and immune response.
Biochemical and Physiological Effects:
CB-13 has been shown to have significant effects on various biochemical and physiological processes. It has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. CB-13 has also been shown to have an effect on the endocannabinoid system, leading to the modulation of various physiological processes, including pain perception and appetite.
Avantages Et Limitations Des Expériences En Laboratoire
CB-13 has several advantages for lab experiments, including its high potency and selectivity for the N-(3-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide receptor. Additionally, CB-13 has been shown to have a favorable pharmacokinetic profile, making it an attractive candidate for drug development. However, CB-13 also has several limitations, including its potential for abuse and the lack of data on its long-term effects.
Orientations Futures
There are several potential future directions for the study of CB-13. One potential area of research is the development of CB-13-based drugs for the treatment of pain and neurological disorders. Additionally, CB-13 may have potential applications in the treatment of cancer, and further research in this area may lead to the development of novel cancer therapeutics. Finally, further research is needed to better understand the long-term effects of CB-13 and its potential for abuse.
In conclusion, CB-13 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its high potency and selectivity for the N-(3-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide receptor make it an attractive candidate for drug development, particularly in the areas of pain management and neurological disorders. However, further research is needed to better understand its long-term effects and potential for abuse.
Applications De Recherche Scientifique
CB-13 has been extensively studied for its potential applications in various research fields. It has been shown to have significant analgesic effects and has been studied for its potential use in pain management. CB-13 has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and multiple sclerosis. Additionally, CB-13 has shown promising results in the treatment of cancer, particularly in the inhibition of cancer cell growth.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-5-ethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS/c1-2-13-7-11(9-18-13)14(17)16-8-10-4-3-5-12(15)6-10/h3-7,9H,2,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFPYGJGZZOUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(methylthio)benzamide](/img/structure/B4779384.png)
![4-bromo-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}-2-thiophenecarboxamide](/img/structure/B4779398.png)

![2-cyano-3-[4-(cyclopentyloxy)-3-ethoxyphenyl]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4779410.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide](/img/structure/B4779423.png)
![1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4779425.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4779439.png)
![2,3,4,5,6-pentafluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4779442.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B4779451.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B4779459.png)
![N-(4-{[(3-chloro-4-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B4779466.png)
![2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4779470.png)
